

Unveiling the Structure of Calcium Bromide Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Calcium bromide dihydrate

Cat. No.: B1591935

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For researchers, scientists, and professionals in drug development, a thorough understanding of the crystallographic properties of active pharmaceutical ingredients and related compounds is paramount. This technical guide provides an in-depth analysis of the crystal structure of **calcium bromide dihydrate** ($\text{CaBr}_2 \cdot 2\text{H}_2\text{O}$), a compound with applications in various scientific and industrial fields.

Calcium bromide dihydrate, a hydrated form of calcium bromide, presents a unique crystalline architecture. While less common than its hexahydrate counterpart, its structural elucidation provides valuable insights into the coordination chemistry of calcium and the role of water molecules in stabilizing crystal lattices. This guide summarizes the key crystallographic data, details the experimental protocols for its determination, and visualizes the essential structural features and analytical workflow.

Crystallographic Data Summary

The crystal structure of **calcium bromide dihydrate** has been determined by single-crystal X-ray diffraction. The key quantitative data from this analysis are summarized in the table below for easy reference and comparison. This information is crucial for computational modeling, understanding solid-state properties, and quality control in relevant applications.

Parameter	Value
Chemical Formula	CaBr ₂ ·2H ₂ O
Formula Weight	235.92 g/mol
Crystal System	Orthorhombic
Space Group	Pbcn
Unit Cell Dimensions	
a	13.593(3) Å
b	6.969(1) Å
c	8.289(2) Å
α	90°
β	90°
γ	90°
Volume	784.7(3) Å ³
Z (Formula units per cell)	4
Calculated Density	1.996 g/cm ³
Data Collection	
Radiation	MoKα (λ = 0.71073 Å)
Temperature	150(2) K
Refinement	
R-factor (R1)	0.0336
wR2	0.0789
Goodness-of-fit (S)	1.056

Experimental Protocols

The determination of the crystal structure of **calcium bromide dihydrate** involves a precise and systematic experimental workflow. The primary technique employed is single-crystal X-ray diffraction, which allows for the unambiguous determination of the atomic arrangement within the crystal.

Single Crystal Growth

- **Synthesis:** **Calcium bromide dihydrate** crystals can be obtained by slow evaporation of a saturated aqueous solution of calcium bromide at a controlled temperature.
- **Crystal Selection:** A suitable single crystal of appropriate size and quality, free from visible defects, is selected under a microscope.
- **Mounting:** The selected crystal is mounted on a goniometer head, typically using a cryoprotectant to prevent degradation of the crystal during data collection at low temperatures.

Single-Crystal X-ray Diffraction Data Collection

- **Diffractometer:** A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., MoK α radiation) and a detector is used.
- **Data Collection Strategy:** The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms, leading to higher quality diffraction data. A series of diffraction images are collected by rotating the crystal in the X-ray beam.
- **Data Processing:** The collected diffraction images are processed to integrate the intensities of the diffraction spots. Corrections for various experimental factors, such as Lorentz and polarization effects, and absorption are applied.

Structure Solution and Refinement

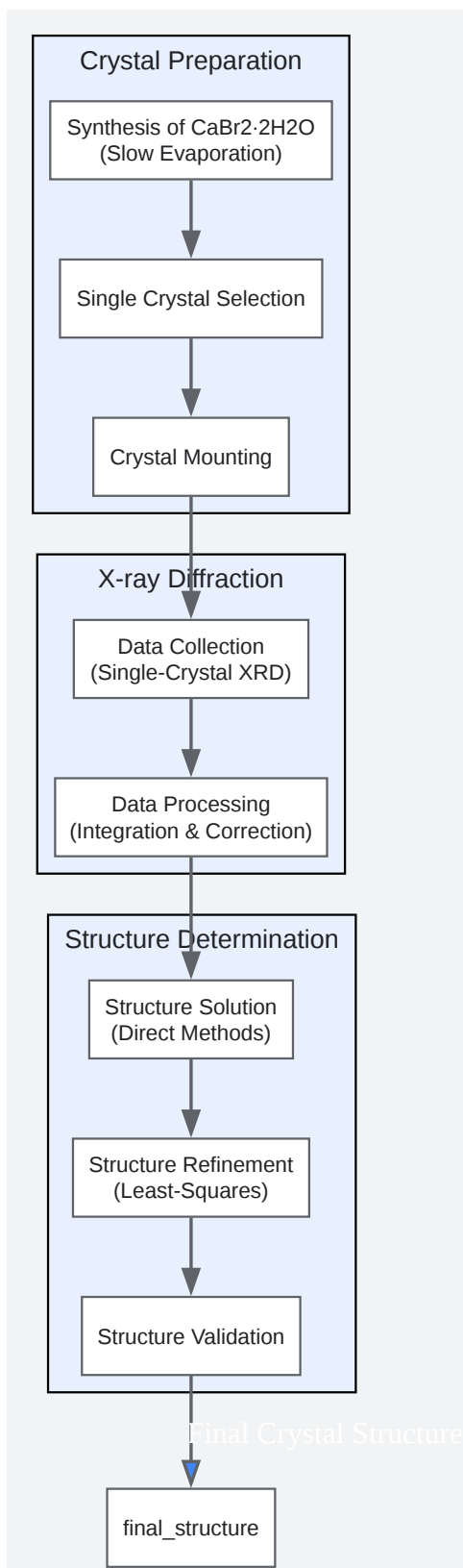
- **Structure Solution:** The processed diffraction data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.
- **Structure Refinement:** The initial atomic model is then refined using a least-squares method. This process optimizes the atomic coordinates, and thermal parameters to achieve the best

possible fit between the calculated and observed diffraction intensities. The positions of hydrogen atoms are often located from the difference Fourier map and refined.

- Validation: The final refined crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizations

To further elucidate the experimental process and the resulting crystal structure, the following diagrams are provided.



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Caption: Experimental workflow for the crystal structure analysis of **calcium bromide dihydrate**.

Caption: Coordination environment of the Calcium (Ca^{2+}) ion in the crystal structure of $\text{CaBr}_2 \cdot 2\text{H}_2\text{O}$.

- To cite this document: BenchChem. [Unveiling the Structure of Calcium Bromide Dihydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1591935#calcium-bromide-dihydrate-crystal-structure-analysis\]](https://www.benchchem.com/product/b1591935#calcium-bromide-dihydrate-crystal-structure-analysis)

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com